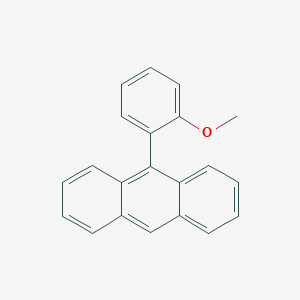
9-(2-Methoxyphenyl)anthracene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-(2-Methoxyphenyl)anthracene is an organic compound belonging to the anthracene family. Anthracene derivatives are known for their photophysical properties and are widely used in various applications such as organic light-emitting diodes (OLEDs), fluorescent probes, and organic scintillators . The compound features a methoxy group attached to the phenyl ring at the 9th position of the anthracene core, which can significantly influence its chemical and physical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 9-(2-Methoxyphenyl)anthracene typically involves the Suzuki or Sonogashira cross-coupling reactions. These reactions are performed under mild conditions and often yield high purity products . For instance, the Suzuki coupling reaction can be carried out using palladium catalysts in the presence of a base and a solvent like tetrahydrofuran (THF). The reaction conditions are optimized to ensure high yields and purity of the final product .
Industrial Production Methods: Industrial production of anthracene derivatives, including this compound, often involves large-scale batch processes. These processes are designed to maximize yield and minimize impurities. The use of advanced purification techniques such as column chromatography and recrystallization is common to achieve the desired product quality .
Analyse Des Réactions Chimiques
Types of Reactions: 9-(2-Methoxyphenyl)anthracene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form anthraquinone derivatives.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield reduced anthracene derivatives.
Substitution: Electrophilic substitution reactions, such as nitration and halogenation, can be carried out on the anthracene core.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nitration using nitric acid and sulfuric acid; halogenation using bromine or chlorine.
Major Products Formed:
Oxidation: Anthraquinone derivatives.
Reduction: Reduced anthracene derivatives.
Substitution: Nitroanthracene, bromoanthracene, etc.
Applications De Recherche Scientifique
9-(2-Methoxyphenyl)anthracene has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Employed in the development of fluorescent probes for biological imaging.
Medicine: Investigated for its potential use in photodynamic therapy for cancer treatment.
Industry: Utilized in the production of OLEDs and other optoelectronic devices
Mécanisme D'action
The mechanism of action of 9-(2-Methoxyphenyl)anthracene is primarily related to its photophysical properties. The compound absorbs light and undergoes electronic transitions, which can result in fluorescence. This property is exploited in various applications, such as OLEDs and fluorescent probes. The molecular targets and pathways involved include the interaction with light and the subsequent emission of photons .
Comparaison Avec Des Composés Similaires
- 9-Phenyl-10-(4-trifluoromethyl)phenyl)anthracene
- 9,10-Diphenylanthracene
- 9,10-Dimethylanthracene
Comparison: 9-(2-Methoxyphenyl)anthracene is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. Compared to 9,10-diphenylanthracene and 9,10-dimethylanthracene, the methoxy group can enhance the compound’s solubility and alter its photophysical properties, making it suitable for specific applications such as OLEDs and fluorescent probes .
Propriétés
Formule moléculaire |
C21H16O |
|---|---|
Poids moléculaire |
284.3 g/mol |
Nom IUPAC |
9-(2-methoxyphenyl)anthracene |
InChI |
InChI=1S/C21H16O/c1-22-20-13-7-6-12-19(20)21-17-10-4-2-8-15(17)14-16-9-3-5-11-18(16)21/h2-14H,1H3 |
Clé InChI |
AUWKVIPWXPGTSL-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC=C1C2=C3C=CC=CC3=CC4=CC=CC=C42 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


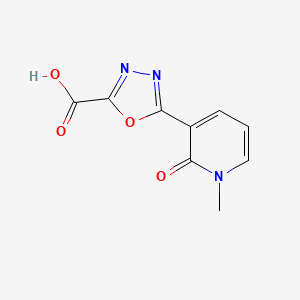
![4-Phenyl-5,6-dihydrobenzo[h]quinoline](/img/structure/B14122799.png)

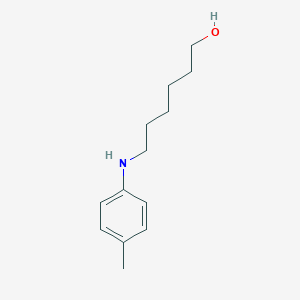
![N-(4-acetamidophenyl)-2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14122829.png)
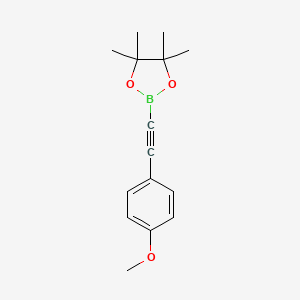

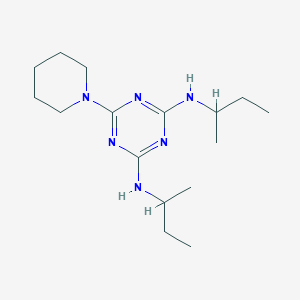
![7-Chloro-1-(4-chlorophenyl)-6-methyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14122843.png)
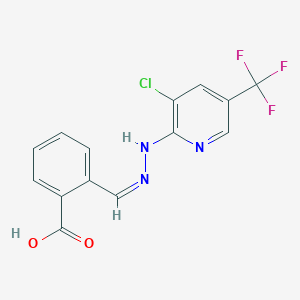
![12,16-Dimethyl-6-(methylamino)-15-[1-(methylamino)ethyl]-7-methylidenepentacyclo[9.7.0.01,3.03,8.012,16]octadecan-14-ol](/img/structure/B14122863.png)


![N-(3,5-dimethoxyphenyl)-2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14122877.png)
